

Application Notes and Protocols for Slc6A19 Inhibition in Mouse Models of Phenylketonuria

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Topic: Slc6A19 Inhibitor Dosage for Mouse Models of Phenylketonuria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). This leads to elevated Phe levels in the blood and brain, causing severe neurological damage if left untreated. A promising therapeutic strategy involves the inhibition of the solute carrier family 6 member 19 (SLC6A19) transporter. SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and their absorption in the intestine.[1][2][3] By inhibiting SLC6A19, the urinary excretion of Phe can be significantly increased, leading to a reduction in plasma Phe concentrations.[3][4]

Preclinical studies have utilized the Pahenu2 mouse model of PKU to evaluate the efficacy of SLC6A19 inhibitors.[1][2][3] This document provides detailed application notes and protocols based on available preclinical data for the use of a tool compound, JN-170, a potent inhibitor of mouse SLC6A19, in these models. It is important to note that while the clinical candidate JNT-517 is a potent inhibitor of human SLC6A19, it has negligible activity against the mouse transporter, making JN-170 the relevant compound for in vivo studies in mice.[3]

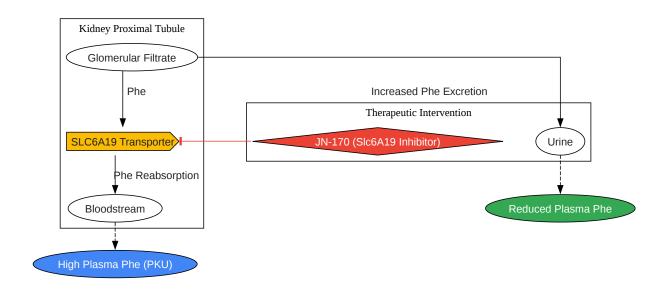


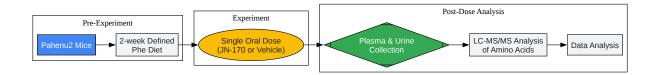


Signaling Pathway of SLC6A19 in Phenylalanine Homeostasis

SLC6A19 plays a crucial role in maintaining phenylalanine homeostasis. In a healthy state, it facilitates the reabsorption of Phe from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidneys. In PKU, where Phe levels are already pathologically high, this reabsorption contributes to the systemic accumulation of Phe. Inhibition of SLC6A19 blocks this reabsorption pathway, promoting the excretion of excess Phe in the urine.







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